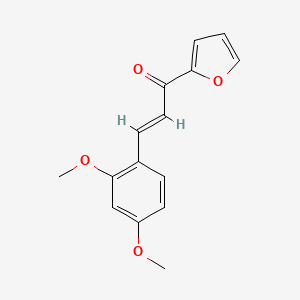
(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, hereafter referred to as 2E-3-2,4-DMPF-1-F, is an organic compound belonging to the class of furanones. It is a highly reactive molecule that has been studied extensively for its potential applications in the fields of chemistry, biochemistry and pharmaceuticals. The compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-microbial and anti-fungal properties. Its unique structure and reactivity make it a promising candidate for further research and development.
科学的研究の応用
2E-3-2,4-DMPF-1-F has been studied extensively for its potential applications in scientific research. Its unique structure and reactivity make it a promising candidate for further research and development. The compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-microbial and anti-fungal properties. It has also been studied for its potential use in the synthesis of other organic compounds, as well as in the synthesis of pharmaceuticals.
作用機序
The exact mechanism of action of 2E-3-2,4-DMPF-1-F is still under investigation. However, it is known that the compound binds to specific receptors in the body, such as the Toll-like receptor 4 (TLR4). This binding triggers a cascade of events, leading to the activation of various pathways involved in inflammation and immunity. In addition, the compound has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and other molecules.
Biochemical and Physiological Effects
2E-3-2,4-DMPF-1-F has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can induce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, it has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and other molecules. Finally, the compound has been found to have anti-cancer, anti-microbial and anti-fungal activities.
実験室実験の利点と制限
2E-3-2,4-DMPF-1-F has several advantages for laboratory experiments. Firstly, it is a highly reactive compound, which makes it easy to synthesize and manipulate. Secondly, it is a relatively stable compound, which means that it can be stored for long periods of time without degradation. Finally, the compound has a wide range of biological activities, which makes it a suitable candidate for further research and development.
However, there are also some limitations associated with the use of 2E-3-2,4-DMPF-1-F in laboratory experiments. Firstly, the compound is not commercially available, which makes it difficult to obtain in large quantities. Secondly, the exact mechanism of action of the compound is still not fully understood, which makes it difficult to predict its effects in living organisms. Finally, the compound has not been tested extensively in vivo, so its safety profile is not fully known.
将来の方向性
Given the potential of 2E-3-2,4-DMPF-1-F, there are a number of possible future directions for research and development. Firstly, further research is needed to understand the exact mechanism of action of the compound. Secondly, further studies are needed to assess the safety profile of the compound in vivo. Thirdly, studies are needed to explore the potential of the compound for the synthesis of other organic compounds and pharmaceuticals. Finally, studies are needed to investigate the potential of the compound for the treatment of various diseases, such as cancer and inflammation.
合成法
2E-3-2,4-DMPF-1-F can be synthesized through a variety of methods, depending on the desired end product. The most common method is a two-step reaction using a Grignard reagent, such as methyl-magnesium bromide, and a nucleophilic aromatic substitution reaction. In the first step, the Grignard reagent is reacted with the 2,4-dimethoxyphenyl group of the furanone, forming a magnesium-substituted product. In the second step, the magnesium-substituted product is reacted with a nucleophile, such as an anhydride, to form the desired 2E-3-2,4-DMPF-1-F.
特性
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-12-7-5-11(15(10-12)18-2)6-8-13(16)14-4-3-9-19-14/h3-10H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQRLVFVCZKXGU-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)
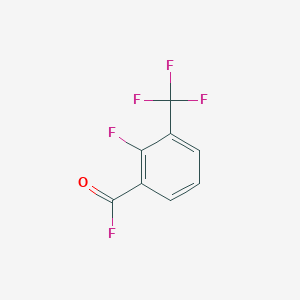
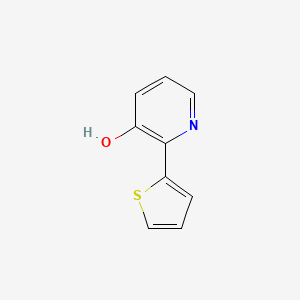
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)
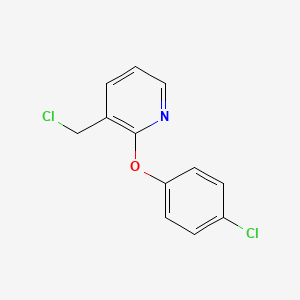
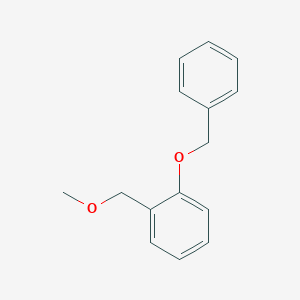
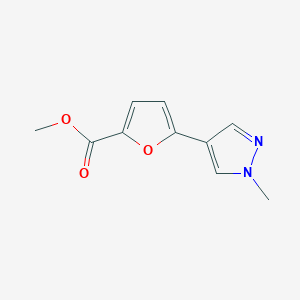
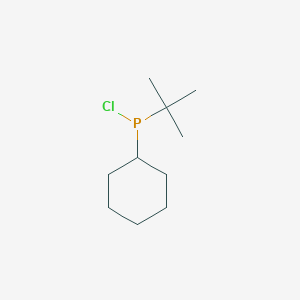
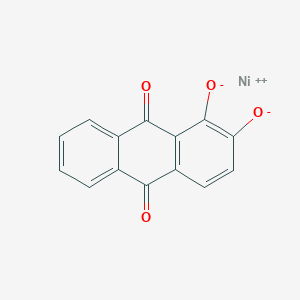

![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)
